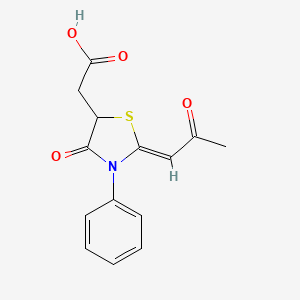

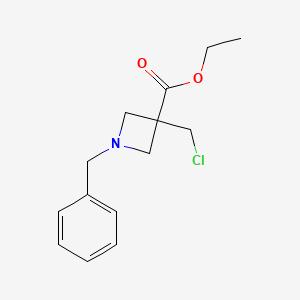

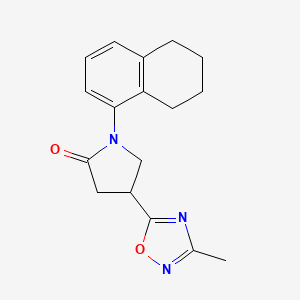

![molecular formula C16H11F3N2O B2982203 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone CAS No. 400078-62-8](/img/structure/B2982203.png)

2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone involves various strategies. For instance, the trifluoromethoxylation of alkyl halides has been achieved using (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another approach involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone are diverse. For instance, nucleophilic trifluoromethoxylation of alkyl halides has been reported . Additionally, the synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies .Applications De Recherche Scientifique

Synthesis Techniques and Solvent Effects

The synthesis of quinazolinones, including variants similar to 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone, demonstrates the impact of solvents and catalysts on yields. In the study by Satheesh et al. (2022), the use of 1-butyl-1,2,4-triazolium trifluoroacetate as a catalyst in various solvents revealed that polar protic solvents like water, ethanol, and methanol stabilize ionic intermediates, resulting in higher yields. This study illustrates the importance of solvent selection in the synthesis of quinazolinones, highlighting that green solvents can be effective in optimizing product yields (Satheesh, Gokuldas, Gayathri, & Kandasamy, 2022).

Antiviral and Antimicrobial Properties

Quinazolinones, such as 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone, have been investigated for their antiviral and antimicrobial properties. Gao et al. (2007) synthesized 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives and evaluated their antiviral activities. These compounds exhibited moderate to good activity, demonstrating the potential of quinazolinone derivatives as antiviral agents (Gao, Cai, Yan, Song, Gao, & Chen, 2007). Furthermore, Yan et al. (2016) developed novel quinazolinone derivatives with a 1,2,4-triazolylthioether moiety, showing significant antimicrobial activities against various pathogens. This research underscores the role of quinazolinones in developing new antimicrobial agents (Yan, Lv, Du, Gao, Huang, & Bao, 2016).

Anticancer Activity

Quinazolinone derivatives have also been explored for their potential anticancer properties. Joseph et al. (2010) synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and assessed their in vitro and in vivo anticancer activities, demonstrating the efficacy of these compounds against various cancer cell lines. This study provides a foundation for further exploration of quinazolinones as anticancer agents (Joseph, Pai, Srinivasan, Kedar, Thomas, Jessy, & Singla, 2010).

Novel Synthesis Methods

Advancements in the synthesis of quinazolinones, including eco-friendly approaches and novel catalytic methods, are crucial for expanding their applications in medicinal chemistry. Heravi et al. (2009) reported a green synthesis method for 4(3H)-quinazolinones using silica-supported Preyssler nanoparticles under ultrasonic irradiation, offering a more sustainable and efficient synthesis pathway (Heravi, Sadjadi, Sadjadi, Oskooie, & Bamoharram, 2009).

Propriétés

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O/c17-16(18,19)11-5-3-4-10(8-11)9-14-20-13-7-2-1-6-12(13)15(22)21-14/h1-8H,9H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMVPUSQVISCHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665948 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

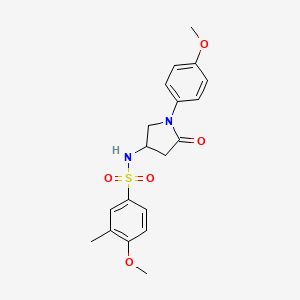

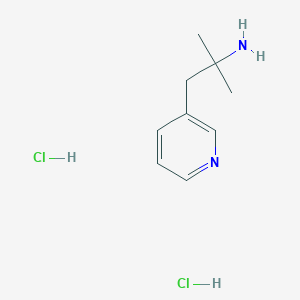

![3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2982123.png)

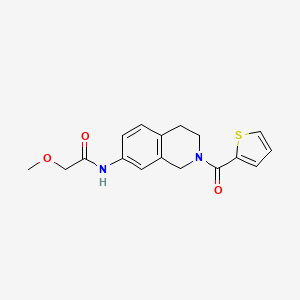

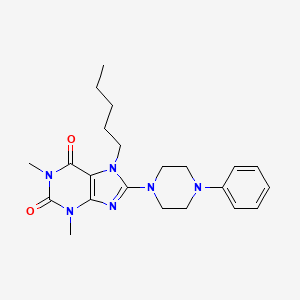

![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)

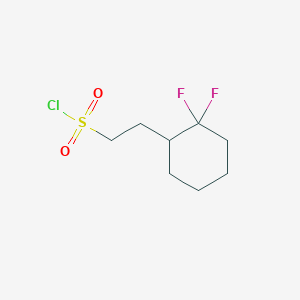

![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)

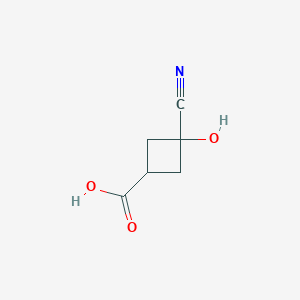

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2982143.png)